

cis-4-Hydroxy-L-proline hydrochloride CAS number and chemical structure

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Compound of Interest

Compound Name: *cis-4-Hydroxy-L-proline*
hydrochloride

Cat. No.: *B151321*

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An In-depth Technical Guide to cis-4-Hydroxy-L-proline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **cis-4-Hydroxy-L-proline hydrochloride**, a synthetic amino acid analog with significant potential in biomedical research and drug development. This document details its chemical identity, physicochemical properties, and core biological activities, with a focus on its mechanisms of action as an inhibitor of collagen synthesis and an inducer of apoptosis in cancer cells. Detailed experimental protocols and quantitative data from preclinical studies are presented to support its potential therapeutic applications.

Chemical Identity and Physicochemical Properties

cis-4-Hydroxy-L-proline hydrochloride is the hydrochloride salt of cis-4-Hydroxy-L-proline, a non-proteinogenic amino acid.

Chemical Structure:

- Systematic Name: (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride

- Molecular Formula: $C_5H_{10}ClNO_3$ [1][2]
- Molecular Weight: 167.59 g/mol [1][2]
- CAS Number: 441067-49-8 [1][2]

The non-hydrochloride form, cis-4-Hydroxy-L-proline, has a CAS number of 618-27-9 and a molecular weight of 131.13 g/mol .[3][4]

A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of cis-4-Hydroxy-L-proline

Property	Value	Source
Physical Description	White to off-white powder	[3]
Water Solubility	492 g/L	[5]
logP	-3.3	[5]
pKa (Strongest Acidic)	1.64	[5]
pKa (Strongest Basic)	10.62	[5]
Polar Surface Area	69.56 Å ²	[5]

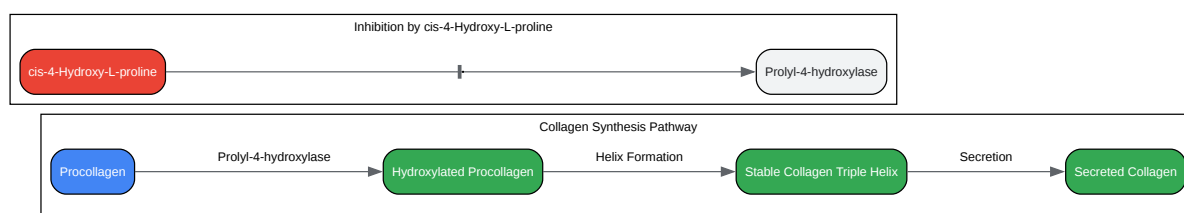
Core Biological Activities and Mechanisms of Action

cis-4-Hydroxy-L-proline hydrochloride exhibits two primary biological activities that are of significant interest in research and drug development: inhibition of collagen synthesis and induction of apoptosis in cancer cells.

Inhibition of Collagen Synthesis

cis-4-Hydroxy-L-proline acts as an antagonist of proline, a critical component of collagen.[6] It competitively inhibits prolyl-4-hydroxylase, an enzyme essential for the post-translational modification of proline to 4-hydroxyproline in procollagen chains.[7][8] This hydroxylation is crucial for the formation of a stable triple-helix structure of collagen.[8] By inhibiting this step,

cis-4-Hydroxy-L-proline disrupts the proper folding and secretion of collagen, leading to its degradation.

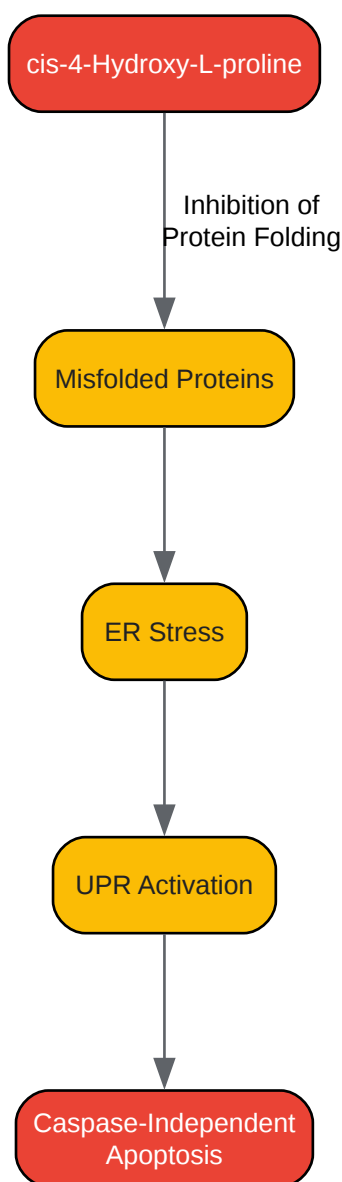


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Diagram 1: Mechanism of Collagen Synthesis Inhibition.

Anticancer Activity: Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis

In the context of oncology, particularly in pancreatic cancer, cis-4-Hydroxy-L-proline has been shown to induce cell death through the activation of the unfolded protein response (UPR) and subsequent endoplasmic reticulum (ER) stress.[9][10][11] The accumulation of misfolded proteins, resulting from the inhibition of proper collagen synthesis and other proline-containing proteins, triggers the UPR. Prolonged ER stress ultimately leads to apoptosis.[12][13] Interestingly, this apoptotic pathway appears to be caspase-independent in some cancer cell lines.



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Diagram 2: ER Stress-Induced Apoptosis Pathway.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from in vitro and in vivo studies investigating the effects of cis-4-Hydroxy-L-proline.

Table 2: In Vitro Efficacy of cis-4-Hydroxy-L-proline on Cancer Cells

Cell Line	Cancer Type	Endpoint	Concentration	Effect	Source
Panc02	Pancreatic	Cell Proliferation	Varies	Dose-dependent inhibition	[14]
DSL6A	Pancreatic	Cell Proliferation	Varies	Dose-dependent inhibition	[14]

Table 3: In Vivo Efficacy of cis-4-Hydroxy-L-proline in a Pancreatic Cancer Mouse Model

Animal Model	Treatment	Dosage	Outcome	Source
Subcutaneous Panc02 model	Daily intraperitoneal injections	300, 400, and 500 mg/kg	Delayed tumor growth, decreased tumor cell proliferation	

Experimental Protocols

In Vitro Assessment of Collagen Synthesis Inhibition

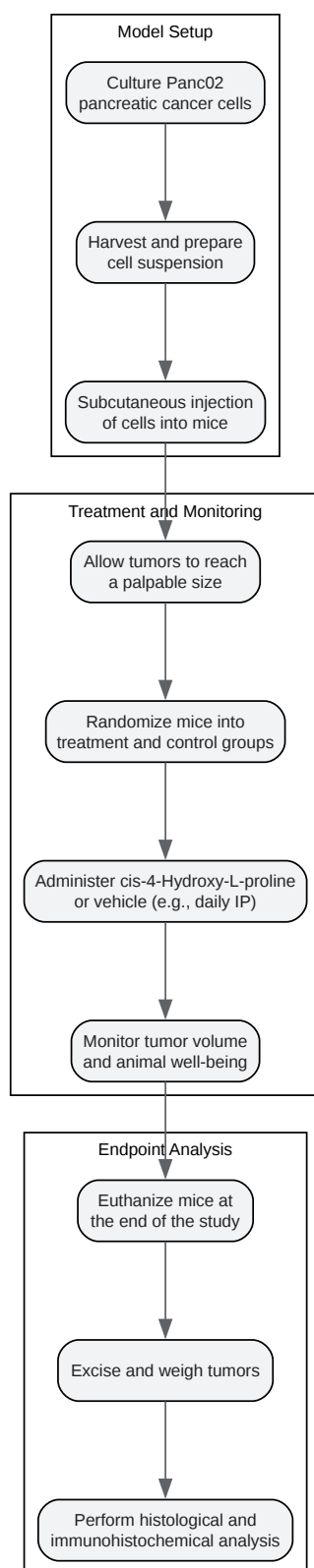
This protocol provides a general framework for assessing the inhibition of collagen synthesis in a cell culture system.

- **Cell Culture:** Plate fibroblasts or other collagen-producing cells in appropriate culture medium and allow them to adhere overnight.
- **Treatment:** Replace the medium with fresh medium containing varying concentrations of **cis-4-Hydroxy-L-proline hydrochloride**. A vehicle control (medium without the compound) should be included.
- **Metabolic Labeling:** After a desired incubation period (e.g., 24-48 hours), add a radiolabeled amino acid precursor for collagen, such as [³H]-proline, to the culture medium.

- **Protein Extraction:** After further incubation, harvest the cell layer and the culture medium separately. Precipitate the proteins using a suitable method (e.g., trichloroacetic acid precipitation).
- **Collagenase Digestion:** Resuspend the protein pellets and treat one aliquot with purified bacterial collagenase and another with a buffer control.
- **Quantification:** Measure the radioactivity in the collagenase-digestible and non-digestible fractions using liquid scintillation counting. The difference in radioactivity between the collagenase-treated and control samples represents the amount of newly synthesized collagen.
- **Data Analysis:** Express the results as a percentage of collagen synthesis relative to the total protein synthesis and compare the treated groups to the vehicle control.

In Vivo Pancreatic Cancer Xenograft Model

This protocol outlines a typical workflow for evaluating the in vivo efficacy of **cis-4-Hydroxy-L-proline hydrochloride** in a subcutaneous pancreatic cancer mouse model.[\[15\]](#)[\[16\]](#)[\[17\]](#)



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Diagram 3: Workflow for a Subcutaneous Pancreatic Cancer Mouse Model.

Conclusion

cis-4-Hydroxy-L-proline hydrochloride is a valuable research tool and a potential therapeutic agent with well-defined mechanisms of action. Its ability to inhibit collagen synthesis makes it a candidate for studying and potentially treating fibrotic diseases. Furthermore, its pro-apoptotic effects on cancer cells, particularly through the induction of ER stress, highlight its potential in oncology drug development. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound.

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